tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate
Overview
Description
“tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate” is a chemical compound with the molecular formula C16H24N4O3 . It is related to tert-butyl carbamate, which has the molecular formula C5H11NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-8H,9-10H2,1-4H3 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 264.32 . It is a solid at room temperature .Scientific Research Applications
Chemical Synthesis
Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, a compound related to tert-butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate, is used in chemical synthesis. It plays a role in reactions like the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This process is significant for the preparation of chiral compounds in organic chemistry (Storgaard & Ellman, 2009).
Intermediates in Drug Synthesis
Compounds similar to this compound are key intermediates in synthesizing biologically active compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is crucial in synthesizing omisertinib (AZD9291), a drug used in targeted cancer therapy (Zhao et al., 2017).
Biological Studies
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar to the compound , have been studied for their potential as N-(Boc)-protected nitrones in organic synthesis. This class of compounds shows promise in constructing building blocks for more complex organic molecules, which can be relevant in various biological and pharmacological research areas (Guinchard, Vallée, & Denis, 2005).
Metabolic Studies
Research on the metabolism of similar compounds, like 3,5-di-tert.-butylphenyl N-methylcarbamate, in various species, including insects and mice, offers insights into the metabolic pathways and enzyme mechanisms involved in processing carbamate compounds. Such studies are essential for understanding the bioactivity and potential toxicity of these compounds in different organisms (Douch & Smith, 1971).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17)/b16-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGMVZRWLBZLLK-APSNUPSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=NO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1/C=N\O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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